Methyl stearidonate
Methyl stearidonate
Stearidonic Acid (18:4ω-3) is a rare polyunsaturated fatty acid of the ω-3 series. In normal humans, it represents less than 0.25% of serum phospholipid fatty acids. It is present in certain natural oils such as echium and black currant seed, and to the extent that these oils are incorporated into nutraceuticals, stearidonic acid can become a significant polyunsaturate in the human diet. Stearidonic acid methyl ester is an ester version of the free acid that is less water soluble, but more amenable for the formulation of stearidonate-containing diets and dietary supplements.
Brand Name:
Vulcanchem
CAS No.:
73097-00-4
VCID:
VC21201498
InChI:
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
SMILES:
CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Molecular Formula:
C19H30O2
Molecular Weight:
290.4 g/mol
Methyl stearidonate
CAS No.: 73097-00-4
Cat. No.: VC21201498
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Stearidonic Acid (18:4ω-3) is a rare polyunsaturated fatty acid of the ω-3 series. In normal humans, it represents less than 0.25% of serum phospholipid fatty acids. It is present in certain natural oils such as echium and black currant seed, and to the extent that these oils are incorporated into nutraceuticals, stearidonic acid can become a significant polyunsaturate in the human diet. Stearidonic acid methyl ester is an ester version of the free acid that is less water soluble, but more amenable for the formulation of stearidonate-containing diets and dietary supplements. |
|---|---|
| CAS No. | 73097-00-4 |
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |
| Standard InChI Key | BIRKCHKCDPCDEG-GJDCDIHCSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC |
| SMILES | CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
| Appearance | Unit:25 mgSolvent:nonePurity:99%Physical liquid |
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